4-chloro-N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzamide core substituted with a methoxyphenyl hydrazinecarbonyl group. The compound’s molecular formula is C21H17ClN2O2, and it has a molecular weight of 368.83 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-chlorobenzoyl chloride with 4-aminobenzohydrazide to form the hydrazine intermediate. This intermediate is then reacted with 3-methoxybenzaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Chloro-N-(4-morpholinosulfonyl)phenylbenzamide
- 4-Chloro-N-(4-methoxybenzyl)benzamide
Uniqueness
4-CHLORO-N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl hydrazinecarbonyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Properties
Molecular Formula |
C22H18ClN3O3 |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H18ClN3O3/c1-29-20-4-2-3-15(13-20)14-24-26-22(28)17-7-11-19(12-8-17)25-21(27)16-5-9-18(23)10-6-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
LCSIMROZJTUMSL-ZVHZXABRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.